2-(3-nitrophenyl)-2-oxoethyl 1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxylate
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Overview
Description
2-(3-nitrophenyl)-2-oxoethyl 1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound that features multiple functional groups, including nitro, oxo, and carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-nitrophenyl)-2-oxoethyl 1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxylate typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Nitration: Introduction of the nitro group to the phenyl ring.
Formation of the Isoindole Ring: Cyclization reactions to form the isoindole structure.
Esterification: Formation of the ester linkage between the oxoethyl group and the carboxylate group.
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The oxo groups can be reduced to hydroxyl groups.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
Amino Derivatives: From reduction of the nitro group.
Hydroxyl Derivatives: From reduction of the oxo groups.
Substituted Phenyl Derivatives: From substitution reactions on the phenyl rings.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Studies: Investigated for its interactions with biological macromolecules.
Medicine
Drug Development:
Industry
Materials Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-nitrophenyl)-2-oxoethyl 1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxylate would depend on its specific application. For example, in medicinal chemistry, it may interact with specific enzymes or receptors, influencing biological pathways. The nitro group could be involved in redox reactions, while the ester and oxo groups could participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
2-(3-nitrophenyl)-2-oxoethyl 1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindole-4-carboxylate: Similar structure with a different position of the carboxylate group.
2-(4-nitrophenyl)-2-oxoethyl 1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxylate: Similar structure with a different position of the nitro group.
Uniqueness
The unique combination of functional groups in 2-(3-nitrophenyl)-2-oxoethyl 1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxylate makes it a versatile compound for various applications. Its specific arrangement of nitro, oxo, and carboxylate groups can lead to unique reactivity and interactions compared to similar compounds.
Properties
Molecular Formula |
C23H14N2O7 |
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Molecular Weight |
430.4 g/mol |
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 1,3-dioxo-2-phenylisoindole-5-carboxylate |
InChI |
InChI=1S/C23H14N2O7/c26-20(14-5-4-8-17(11-14)25(30)31)13-32-23(29)15-9-10-18-19(12-15)22(28)24(21(18)27)16-6-2-1-3-7-16/h1-12H,13H2 |
InChI Key |
OVRZXZNRODZNMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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